molecular formula C11H13N3 B2875060 5-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine CAS No. 929899-37-6

5-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine

Cat. No.: B2875060
CAS No.: 929899-37-6
M. Wt: 187.246
InChI Key: FGAIQLDOAZAZBT-UHFFFAOYSA-N
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Description

Structure and Synthesis 5-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine is a heterocyclic compound featuring a pyridine core substituted at the 2-position with an amine group and at the 5-position with a 2,5-dimethylpyrrole moiety. Its synthesis typically involves palladium-catalyzed coupling reactions, as demonstrated in the preparation of derivatives such as compound 54 (2-(5-((6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridin-2-yl)ethynyl)pyridin-3-yl)acetonitrile) . Key steps include Sonogashira coupling or alkylation reactions, followed by reduction or functional group interconversion. Structural characterization is achieved via NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) .

Applications and Significance
This compound class is explored in medicinal chemistry for targeting bacterial enzymes (e.g., nitric oxide synthase in Staphylococcus aureus) due to its ability to modulate electronic and steric properties via its pyrrole and pyridine motifs .

Properties

IUPAC Name

5-(2,5-dimethylpyrrol-1-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-8-3-4-9(2)14(8)10-5-6-11(12)13-7-10/h3-7H,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGAIQLDOAZAZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CN=C(C=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929899-37-6
Record name 5-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with 2,5-dimethylpyrrole under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the C-N bond between the pyrrole and pyridine rings .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

5-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

5-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,5-dimethyl-1H-pyrrol-1-yl)pyridin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like dihydrofolate reductase and enoyl ACP reductase by binding to their active sites. This inhibition can disrupt essential biological pathways, leading to antibacterial and antitubercular effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Compound Name Core Structure Substituents Physical State Key Applications Reference
5-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine Pyridine 2-Amine, 5-(2,5-dimethylpyrrole) Not specified Antimicrobial research
5-(4-Methylpiperazin-1-yl)pyridin-2-amine Pyridine 2-Amine, 5-(4-methylpiperazine) Solid (LCMS) Kinase inhibition
KRC-108 Pyridine 2-Amine, 3-(benzo[d]oxazol-2-yl), 5-(piperidin-4-yl) DMSO solution TrkA kinase inhibition
6-(4-Methylpiperazin-1-yl)pyrimidin-2-amine Pyrimidine 2-Amine, 5-(4-methylpiperazine) Solid (LCMS) Anticancer agents (patent)

Key Observations :

  • Steric Effects : The pyrrole moiety is less bulky than piperazine or benzooxazole groups, possibly improving membrane permeability .

Common Strategies :

  • Palladium-Catalyzed Coupling : Used for introducing pyrrole (e.g., compound 54 ) and piperazine groups (e.g., compound 235 in ).
  • Buchwald-Hartwig Amination : Employed in synthesizing 5-(4-methylpiperazin-1-yl)pyridin-2-amine .

Yield and Purity :

  • The target compound’s derivatives (e.g., 54–56 ) are synthesized in 80–100% purity via parallel solution-phase approaches .
  • Piperazine-containing analogues (e.g., 235 ) achieve moderate yields (~10%) due to challenges in regioselectivity .

Solubility and Stability :

  • Pyrrole derivatives (e.g., 54–56 ) are typically oils, suggesting higher lipophilicity compared to piperazine-based solids (e.g., 235 ) .
  • The dimethylpyrrole group may confer metabolic stability by resisting oxidative degradation, unlike piperazine rings, which are prone to N-demethylation .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The 2,5-dimethylpyrrole group enhances antimicrobial activity compared to piperazine or pyrimidine cores, likely due to optimized hydrophobic interactions .
  • Synthetic Scalability : Pd-catalyzed methods for pyrrole derivatives are more efficient than multi-step piperazine functionalization .

Biological Activity

5-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine, a compound characterized by its unique pyrrole and pyridine structures, has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and implications for therapeutic applications based on available research findings.

Chemical Structure

The chemical formula for this compound is C11H13N3C_{11}H_{13}N_3. The structure features a pyridine ring substituted with a 2,5-dimethylpyrrole moiety, contributing to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

Anticancer Activity : Preliminary studies suggest that derivatives of pyrrole-containing compounds may have cytotoxic effects against cancer cell lines. For example, related compounds have shown low toxicity against normal cells while exhibiting significant cytotoxicity against cancer cells .

Cell Growth Modulation : In cell culture studies, it was observed that the compound suppressed cell growth while enhancing glucose uptake and ATP production in monoclonal antibody production systems. This suggests a dual role in promoting cell viability while optimizing metabolic activity .

Structure-Activity Relationship (SAR) : The effectiveness of the compound is influenced by its structural components. The presence of the 2,5-dimethylpyrrole structure has been identified as crucial for enhancing cell-specific productivity in biotechnological applications .

Case Studies

  • Monoclonal Antibody Production : A study demonstrated that the addition of the compound increased monoclonal antibody production in recombinant Chinese hamster ovary (rCHO) cells. The final mAb concentration reached 1,098 mg/L under optimized conditions with the compound, which was significantly higher than control conditions .
  • Cytotoxicity Testing : In vitro cytotoxicity assays showed that related compounds exhibited varying degrees of toxicity against different cancer cell lines. For instance, certain derivatives demonstrated CC50 values ranging from 58.44 to 224.32 µM compared to standard chemotherapeutics like cisplatin .

The biological activity of this compound may be attributed to its ability to modulate metabolic pathways in cells:

  • Increased ATP Production : The compound promotes higher intracellular ATP levels, indicating enhanced energy metabolism crucial for cell proliferation and function .
  • Glucose Uptake Enhancement : By increasing glucose uptake rates in cells, the compound supports metabolic shifts that favor growth and productivity in biopharmaceutical applications .

Data Table

Biological Activity Observations References
Anticancer ActivityCytotoxic effects on cancer cell lines
Cell Growth ModulationSuppressed growth while enhancing glucose uptake and ATP
Monoclonal Antibody ProductionIncreased yield in rCHO cells
Structure-Activity Relationship2,5-Dimethylpyrrole enhances productivity

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